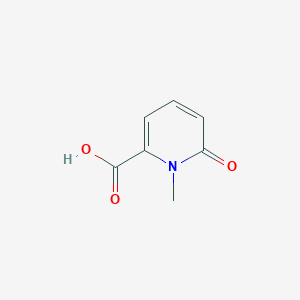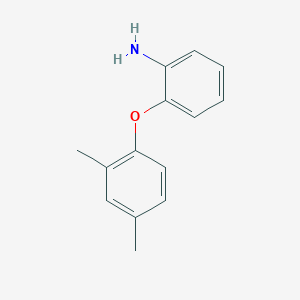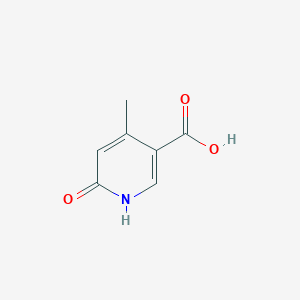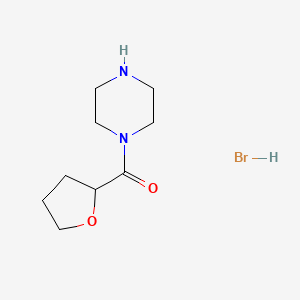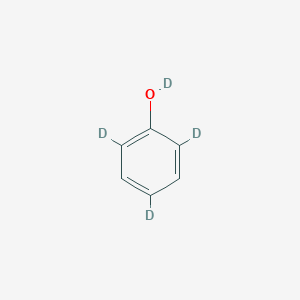![molecular formula C14H22N2O2 B1355279 1-[2-(3,4-二甲氧基苯基)乙基]哌嗪 CAS No. 86136-56-3](/img/structure/B1355279.png)
1-[2-(3,4-二甲氧基苯基)乙基]哌嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine” is a chemical compound with the linear formula C21H28N2O2 . It is part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine”, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine” contains a total of 41 bonds, including 19 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, 1 secondary amine (aliphatic), 1 tertiary amine (aliphatic), and 2 ethers (aromatic) .科学研究应用
哌嗪衍生物在治疗中的应用
哌嗪及其衍生物因其多功能性和存在于广泛的治疗剂中而被认为在药物的合理设计中发挥着重要作用。这些化合物存在于具有各种治疗应用的药物中,包括抗精神病药、抗组胺药、抗心绞痛药、抗抑郁药、抗癌药、抗病毒药、心脏保护剂、抗炎药和造影剂。哌嗪核的修饰会导致所得分子的药用潜力发生巨大差异,突出了药效团在多种不同活性中的广泛潜力。哌嗪作为药物发现中一个构件的灵活性是有据可查的,具体专利表明它们在增强药物的药代动力学和药效学性质中发挥着作用。这强调了对这种基序进行进一步治疗研究以开发针对各种疾病的新疗法的重要性 (Rathi, Syed, Shin, & Patel, 2016)。
抗分枝杆菌活性
基于哌嗪的分子已显示出对结核分枝杆菌 (MTB) 的显着活性,包括多药耐药 (MDR) 和极端耐药 (XDR) 菌株。这突出了哌嗪作为开发有效抗结核分枝杆菌分子的关键构件的作用。哌嗪类化合物的结构框架已被广泛探索,从而识别出具有有希望的抗分枝杆菌特性的分子。此类研究工作为设计和开发更安全、更具选择性和更具成本效益的抗分枝杆菌剂提供了宝贵的见解,强调了哌嗪在对抗结核病及其耐药形式中至关重要的作用 (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020)。
神经系统疾病中的药理潜力
哌嗪部分广泛用于新型抗抑郁药的开发,因为它具有良好的中枢神经系统 (CNS) 药代动力学特征。大多数上市的抗抑郁药都具有哌嗪亚结构,它在其特异性结合构象中起着重要作用。这表明除了其良好的药代动力学特征外,哌嗪对于抗抑郁药的疗效至关重要。对哌嗪在抗抑郁药开发中的重要性进行批判性分析,以及哌嗪类抗抑郁药和构效关系 (SAR) 研究的最新进展,阐明了该实体如何影响新型化合物的开发。基于哌嗪的治疗剂在抑郁症临床试验中的探索强调了其在增强抗抑郁药化合物疗效和效力方面的潜力 (Kumar, Sahu, Pathania, Singh, Akhtar, & Kumar, 2021)。
安全和危害
When handling “1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended. Adequate ventilation should be ensured, and all sources of ignition should be removed .
作用机制
Target of Action
A related compound, 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine (sa4503), has been reported to have effects on sigma receptors and monoamine transporters
Mode of Action
If it acts similarly to SA4503, it may interact with sigma receptors and monoamine transporters . The interaction with these targets could lead to changes in neurotransmitter levels and neuronal activity.
Biochemical Pathways
If it shares similarities with SA4503, it might influence pathways related to neurotransmission, particularly those involving monoamines . The downstream effects of these changes could include alterations in mood, cognition, and pain perception.
Result of Action
If it acts similarly to SA4503, it might influence neurotransmitter levels and neuronal activity , potentially leading to changes in various physiological and psychological processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets.
生化分析
Biochemical Properties
1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to bind to sigma receptors, which are involved in modulating neurotransmitter systems . The interaction with sigma receptors suggests that 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine may influence neurotransmission and signal transduction pathways. Additionally, it has shown affinity for monoamine transporters, indicating potential effects on the regulation of neurotransmitter levels .
Cellular Effects
1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine has been found to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the activity of sigma receptors, leading to changes in intracellular calcium levels and the activation of protein kinases . These effects can impact cell proliferation, differentiation, and apoptosis, highlighting the compound’s potential in therapeutic applications.
Molecular Mechanism
The molecular mechanism of 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to sigma receptors, which are known to regulate ion channels, G-protein-coupled receptors, and other signaling molecules . This binding can lead to the modulation of intracellular signaling cascades, resulting in altered cellular responses. Additionally, 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine has been shown to inhibit certain enzymes involved in neurotransmitter metabolism, further influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have indicated that 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine remains stable under controlled conditions, but its degradation products may exhibit different biochemical properties . Long-term exposure to the compound has been associated with sustained changes in cellular signaling pathways and gene expression, suggesting potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine vary with different dosages in animal models. At lower doses, the compound has been shown to modulate neurotransmitter levels and improve cognitive function . At higher doses, it may exhibit toxic or adverse effects, including neurotoxicity and alterations in behavior . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into active or inactive metabolites . These metabolic processes can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, it can accumulate in certain tissues, where it may interact with local biomolecules and influence cellular function.
Subcellular Localization
The subcellular localization of 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine plays a crucial role in its activity and function. The compound has been found to localize in the endoplasmic reticulum and mitochondria, where it can modulate calcium signaling and mitochondrial function . These subcellular interactions contribute to the compound’s overall effects on cellular processes and highlight its potential as a therapeutic agent.
属性
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-17-13-4-3-12(11-14(13)18-2)5-8-16-9-6-15-7-10-16/h3-4,11,15H,5-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQCPVKUMSFXFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2CCNCC2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00543927 |
Source


|
| Record name | 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86136-56-3 |
Source


|
| Record name | 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

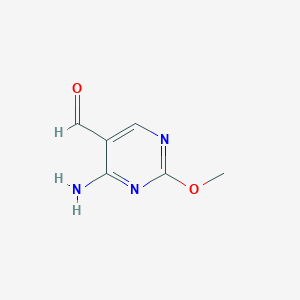
![2-methylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B1355201.png)
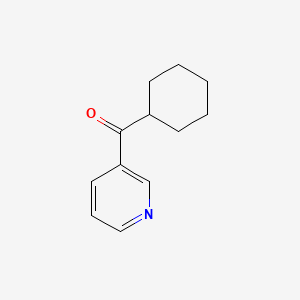

![Pyrazolo[1,5-a]pyridin-2-ol](/img/structure/B1355211.png)
